molecular formula C8H7N3O2 B2499999 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 2126935-98-4

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B2499999
CAS No.: 2126935-98-4
M. Wt: 177.163
InChI Key: APBKRIYJWJVLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with diisopropylethylamine (DIPEA) in ethyl acetate at room temperature, yielding an intermediate product. This intermediate is then subjected to further reactions involving reagents such as 3,3-diethoxy-propyne, copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide (DMSO) to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, methanol.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrrolopyrimidine scaffold.

Scientific Research Applications

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor with significant anticancer activity sets it apart from other similar compounds .

Biological Activity

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C8H7N3O2
  • Molecular Weight: 177.16 g/mol
  • CAS Number: 2126935-98-4

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines. The compound's ability to modulate key signaling pathways makes it a candidate for further therapeutic development.

Targeted Pathways

  • Cell Cycle Regulation: Inhibition of CDKs results in G1 phase arrest and subsequent apoptosis.
  • Apoptosis Induction: The compound promotes programmed cell death in cancerous cells, enhancing its potential as an anticancer agent.

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound in inhibiting tumor growth. A notable study indicated that derivatives of this compound exhibited significant inhibitory activity against the MV4-11 cell line, with IC50 values reported at 7.8 nM and 38.3 nM for specific derivatives .

Table 1: IC50 Values Against Various Cell Lines

CompoundCell LineIC50 (nM)
5nMV4-117.8
5oMV4-1138.3

Case Studies

  • Inhibition of PAK4: A series of pyrrolopyrimidine derivatives were tested for their ability to inhibit PAK4, a kinase involved in tumor progression. Compound 5n showed promising results by regulating PAK4 phosphorylation and inducing apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR): Research has focused on understanding how structural modifications affect biological activity. For instance, variations in substitution patterns on the pyrrolopyrimidine scaffold significantly influence anticancer efficacy .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown potential anti-inflammatory properties. In vitro studies indicated that certain derivatives inhibited COX-2 activity with comparable efficacy to standard anti-inflammatory drugs .

Antimicrobial Activity

Emerging research suggests that compounds within the pyrrolopyrimidine family exhibit antimicrobial properties against various pathogens. These findings highlight the versatility of this compound beyond anticancer applications .

Properties

IUPAC Name

2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-10-6(8(12)13)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKRIYJWJVLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CNC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.